2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
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Overview
Description
2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its ability to selectively bind to certain enzymes and proteins, thereby inhibiting their activity. This compound has been found to be particularly effective in inhibiting the activity of certain kinases, which play a critical role in many biological processes.
Biochemical And Physiological Effects
2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one in lab experiments include its ability to selectively inhibit certain enzymes and proteins, its unique biochemical and physiological effects, and its potential applications in the study of various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for the study of 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one. One potential direction is the development of new analogs of this compound with improved selectivity and potency. Another potential direction is the investigation of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves several steps, including the condensation of a pyridine-4-carboxaldehyde with an azetidin-3-one, followed by the reaction of the resulting product with a sulfonyl chloride. The final step involves the reaction of the resulting product with a pyridazinone to form the desired compound.
Scientific Research Applications
2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been used extensively in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been found to be particularly useful in the study of cancer, inflammation, and other diseases.
properties
IUPAC Name |
2-[1-(azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18-6-5-17(15-7-9-19-10-8-15)20-23(18)16-13-22(14-16)27(25,26)21-11-3-1-2-4-12-21/h5-10,16H,1-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTUXDLJBYUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
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